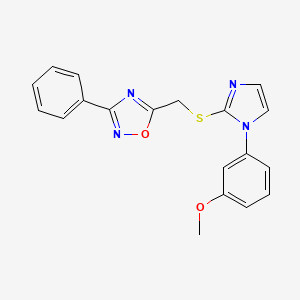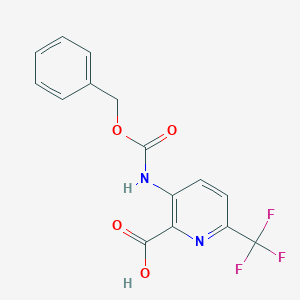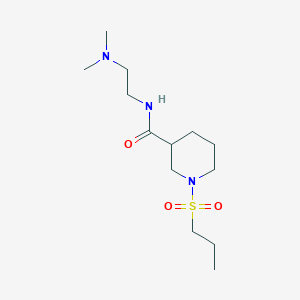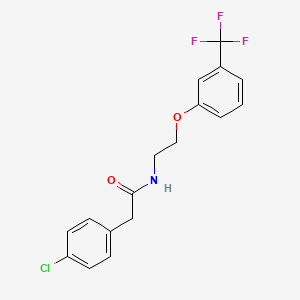![molecular formula C23H26N4O5S B2933288 N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide CAS No. 874806-06-1](/img/structure/B2933288.png)
N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and an oxazolidine group (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving tryptamine, a compound containing an indole group . The reaction might involve a coupling between carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Aplicaciones Científicas De Investigación
Clinical Biomarker Discovery
The compound has been utilized in the field of clinical biomarker discovery . It is involved in the identification of novel biomarkers for diseases through mass spectrometry-based proteomics. The use of this compound in sample preparation and analysis allows for the detection of low-abundance proteins, which are potential biomarkers for various diseases .
Translational Omics Research
In translational omics research, “MLS000685880” plays a crucial role in bridging the gap between basic science discoveries and clinical applications. It aids in the verification of proteins and metabolites of clinical interest, thereby facilitating the development of personalized therapies .
High-Throughput Screening
The compound is integral to high-throughput screening processes, particularly in the context of drug discovery. Its properties enable the rapid and sensitive analysis of a vast array of samples, contributing to the acceleration of the drug development pipeline .
Quantitative Proteomics
“MLS000685880” is used in quantitative proteomics to measure the expression levels of proteins accurately. This is essential for understanding the proteomic changes associated with disease progression and response to therapy .
Metabolomics and Lipidomics
The compound’s application extends to metabolomics and lipidomics, where it is used to analyze metabolic and lipid profiles. This analysis is vital for uncovering metabolic pathways and lipid biomarkers associated with diseases .
Targeted Therapy Development
In targeted therapy development, “MLS000685880” is used to develop highly selective reaction monitoring assays. These assays are crucial for the quantitation of peptides and protein biomarkers, which can lead to the creation of targeted therapies .
Clinical Research Assays
The compound is also used in the development of clinical research assays. These assays are important for the clinical validation of biomarkers and the subsequent application in diagnostic and therapeutic contexts .
Sample Preparation and Separation
Lastly, “MLS000685880” is involved in sample preparation and separation techniques in mass spectrometry. This application is particularly relevant in the context of clinical research, where sample integrity and quality are paramount .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-16-6-8-18(9-7-16)33(30,31)27-12-13-32-21(27)15-26-23(29)22(28)24-11-10-17-14-25-20-5-3-2-4-19(17)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIUNEXPCMWZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)

![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)
![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)

![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)

![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)


![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2933225.png)

